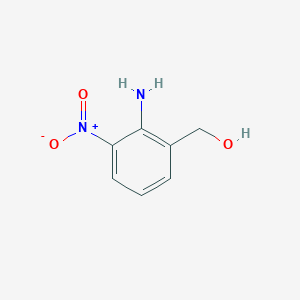

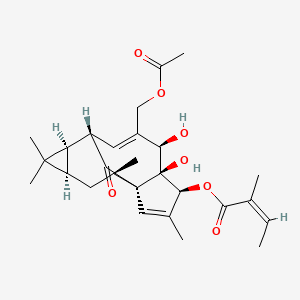

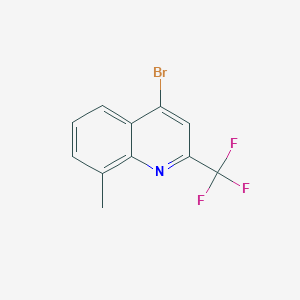

![molecular formula C14H10OS B1278281 4-[苯并(b)噻吩-2-基]酚 CAS No. 65540-08-1](/img/structure/B1278281.png)

4-[苯并(b)噻吩-2-基]酚

描述

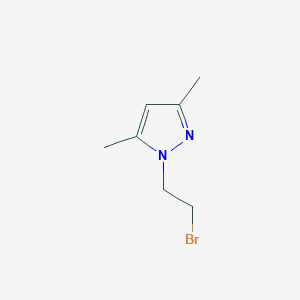

4-[Benzo(b)thiophen-2-yl]phenol is a compound that belongs to the class of benzo[b]thiophenes, which are heterocyclic compounds containing a thiophene ring fused to a benzene ring. These compounds are of interest due to their diverse applications, including their use as selective estrogen receptor modulators and their potential in electronic materials due to their electroactive properties .

Synthesis Analysis

The synthesis of benzo[b]thiophenes can be achieved through various methods. A general and convenient synthesis approach for benzo[b]thiophenes and their derivatives, including the synthesis of benzo[1,2-b:4,5-b']dithiophenes, has been developed. This method involves the cyclization of o-halo-ethynylbenzene precursors, which can yield various substituted benzo[b]thiophenes in good to high yields . Another study proposes a method for synthesizing 2-arylbenzo[b]thiophenes with heteroatoms at the 3-positions directly from the benzo[b]thiophene core using aromatic nucleophilic substitution reactions and Heck-type coupling, achieving an overall yield of about 35% in 5 steps .

Molecular Structure Analysis

The molecular structure of benzo[b]thiophenes has been characterized by single-crystal X-ray analysis, revealing that these compounds have completely planar molecular structures and are packed in a herringbone arrangement . The crystal structure of related compounds, such as 2-[(benzo[d]thiazol-2-ylamino)methyl]phenol, has been examined, showing that these molecules crystallize in specific space groups and exhibit intermolecular interactions that are crucial for their stability .

Chemical Reactions Analysis

Benzo[b]thiophenes can undergo various chemical reactions, including electrosynthesis. For instance, an electrochemical coupling of benzothiophenes with phenols has been reported, which is a regioselective metal- and reagent-free arylation process . This indicates that 4-[Benzo(b)thiophen-2-yl]phenol could potentially be synthesized or modified through similar electrochemical methods.

Physical and Chemical Properties Analysis

The physicochemical properties of benzo[b]thiophenes have been studied using techniques such as cyclic voltammetry (CV) and UV-vis spectra. These studies help in understanding the electrochemical behavior and optical properties of the compounds . Additionally, the electrochemical polymerization of related compounds, such as 4-(2,5-di(thiophen-2-yl)-1H-pyrrol-1-yl)phenol, has been investigated, providing insights into the electrical conductivities and fluorescence properties of the resulting polymers .

科学研究应用

Microwave-Assisted Synthesis and Spectroscopic Characterization

Ermiş和Durmuş(2020)进行的研究探讨了新型噻吩-苯并噻唑衍生物偶亚甲基和胺化合物的合成,包括4-[苯并(b)噻吩-2-基]酚的衍生物。他们使用微波辅助合成方法,并利用各种光谱技术对这些化合物进行表征。该研究还考察了溶剂对这些化合物的电子吸收行为的影响,为材料科学领域的科学研究提供了宝贵的见解(Ermiş & Durmuş,2020)。

从简单酚合成抗氧化剂

Viglianisi等人(2019)展示了从简单酚合成强效链断裂抗氧化剂,包括4-[苯并(b)噻吩-2-基]酚衍生物。这个过程涉及将这些化合物转化为o-羟基二氢苯并[b]噻吩,展示了它们作为天然亲脂酚类抗氧化剂的潜力(Viglianisi et al., 2019)。

安全和危害

- Safety Information : Refer to the provided MSDS for detailed safety precautions.

- Hazard Information : Not explicitly mentioned; handle with care and follow standard laboratory safety practices.

未来方向

Research avenues related to 4-[Benzo(b)thiophen-2-yl]phenol include:

- Biological Activity : Investigate its potential as a drug candidate or bioactive compound.

- Synthetic Modifications : Explore derivatization strategies to enhance its properties.

- Mechanistic Studies : Uncover its mode of action and potential targets.

Remember that this analysis is based on available data, and further research may reveal additional insights. For a more comprehensive understanding, consult peer-reviewed papers and scientific literature related to this compound12.

I’ve provided a detailed analysis based on the available information. If you have any specific questions or need further clarification, feel free to ask!

属性

IUPAC Name |

4-(1-benzothiophen-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10OS/c15-12-7-5-10(6-8-12)14-9-11-3-1-2-4-13(11)16-14/h1-9,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTHAMNJTBJFIQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(S2)C3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30436914 | |

| Record name | 4-[Benzo(b)thiophen-2-yl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30436914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[Benzo(b)thiophen-2-yl]phenol | |

CAS RN |

65540-08-1 | |

| Record name | 4-[Benzo(b)thiophen-2-yl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30436914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。